Altiniclin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung in Studien zu nikotinischen Acetylcholinrezeptor-Agonisten verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf die Neurotransmitterfreisetzung im Gehirn.

5. Wirkmechanismus

Altiniclin übt seine Wirkung aus, indem es als Agonist an neuronalen nikotinischen Acetylcholinrezeptoren wirkt, insbesondere am Subtyp Alpha-4 Beta-2 . Diese Interaktion stimuliert die Freisetzung von Dopamin und Acetylcholin im Gehirn, was verschiedene neurologische Prozesse modulieren kann . Die molekularen Zielstrukturen umfassen die nikotinischen Acetylcholinrezeptoren, und die beteiligten Signalwege sind mit der Neurotransmitterfreisetzung und Signaltransduktion verbunden .

Ähnliche Verbindungen:

Vareniclin: Ein weiterer nikotinischer Acetylcholinrezeptor-Agonist, der zur Raucherentwöhnung eingesetzt wird.

Cytisin: Ein pflanzliches Alkaloid mit ähnlicher Rezeptoraktivität.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität für den Alpha-4 Beta-2-Subtyp der nikotinischen Acetylcholinrezeptoren, was es zu einem vielversprechenden Kandidaten für die gezielte Ansteuerung spezifischer neurologischer Signalwege mit potenziell weniger Nebenwirkungen im Vergleich zu weniger selektiven Verbindungen macht .

Wirkmechanismus

Target of Action

Altinicline, also known as SIB-1508Y or SIB-1765F, is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It has a high selectivity for the α4β2 subtype of these receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

Altinicline interacts with its target, the α4β2 subtype of neural nicotinic acetylcholine receptors, by binding to them and activating them . This activation leads to the release of neurotransmitters such as dopamine and acetylcholine in the brain .

Biochemical Pathways

The activation of the α4β2 subtype of neural nicotinic acetylcholine receptors by Altinicline leads to the stimulation of the release of neurotransmitters. This affects various biochemical pathways, particularly those involving dopamine and acetylcholine . The downstream effects of these pathways can influence various neurological processes.

Result of Action

The activation of the α4β2 subtype of neural nicotinic acetylcholine receptors by Altinicline and the subsequent release of neurotransmitters can have various molecular and cellular effects. It’s important to note that in phase ii clinical trials for parkinson’s disease, no antiparkinsonian or cognitive-enhancing effects were demonstrated .

Action Environment

Environmental factors can generally influence the action of drugs in various ways, such as through the impact on absorption, distribution, metabolism, and excretion processes .

Biochemische Analyse

Biochemical Properties

Altinicline plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It stimulates the release of dopamine and acetylcholine in the brain . The compound binds to the α4β2 subtype of nicotinic receptors, leading to the activation of these receptors and subsequent neurotransmitter release . This interaction is crucial for modulating synaptic transmission and enhancing cognitive functions.

Cellular Effects

Altinicline influences various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine and acetylcholine, which are critical for neurotransmission . This effect on neurotransmitter release can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, Altinicline can potentially improve cognitive functions and alleviate symptoms of neurological disorders .

Molecular Mechanism

The molecular mechanism of Altinicline involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors . This binding leads to the activation of these receptors, resulting in the opening of ion channels and the influx of calcium ions . The increased calcium ion concentration triggers the release of neurotransmitters such as dopamine and acetylcholine . Additionally, Altinicline may influence gene expression by modulating intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Altinicline have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that Altinicline can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to Altinicline has been associated with sustained neurotransmitter release and potential neuroprotective effects .

Dosage Effects in Animal Models

The effects of Altinicline vary with different dosages in animal models. At lower doses, Altinicline has been shown to enhance cognitive functions and improve motor skills in animal models of neurological disorders . At higher doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Altinicline is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in the metabolism of dopamine and acetylcholine . By modulating these pathways, Altinicline can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Altinicline is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neural nicotinic acetylcholine receptors . The distribution of Altinicline within the brain is crucial for its therapeutic efficacy in treating neurological disorders.

Subcellular Localization

The subcellular localization of Altinicline is primarily within the synaptic cleft, where it interacts with nicotinic acetylcholine receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct Altinicline to specific compartments or organelles within the cell, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Altiniclin kann in einem fünfschrittigen Prozess ausgehend von natürlichem Nikotin synthetisiert werden . Die Synthese umfasst die folgenden Schritte:

Oxidation: von Nikotin zur Bildung eines Keton-Zwischenprodukts.

Reduktion: des Ketons zu einem Alkohol.

Schutz: der Alkoholgruppe.

Sonogashira-Kupplung: zur Einführung der Ethinylgruppe.

Entschützen: um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, umfasst die Synthese typischerweise Standardtechniken der organischen Chemie wie Oxidations-, Reduktions- und Kupplungsreaktionen unter kontrollierten Bedingungen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Halogenide unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Varenicline: Another nicotinic acetylcholine receptor agonist used for smoking cessation.

Nicotine: The natural ligand for nicotinic acetylcholine receptors, with broader receptor subtype selectivity.

Cytisine: A plant-derived alkaloid with similar receptor activity.

Uniqueness of Altinicline: Altinicline is unique in its high selectivity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, which makes it a promising candidate for targeting specific neurological pathways with potentially fewer side effects compared to less selective compounds .

Eigenschaften

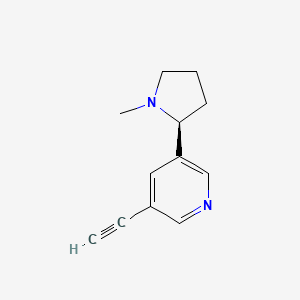

IUPAC Name |

3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPUDYKEEJNZRG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870143 | |

| Record name | Altinicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179120-92-4 | |

| Record name | 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179120-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altinicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altinicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTINICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.